An In-depth Technical Guide to the Chemical Properties and Biological Activities of Methylophiopogonone B
An In-depth Technical Guide to the Chemical Properties and Biological Activities of Methylophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylophiopogonone B is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical properties, including its structure and spectroscopic data. Furthermore, this document details its known biological activities, with a focus on its antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
Methylophiopogonone B is classified as a homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. Its chemical structure, molecular formula, and molecular weight are fundamental to understanding its reactivity and biological interactions.
Table 1: Chemical and Physical Properties of Methylophiopogonone B
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₅ | [1] |
| Molecular Weight | 326.34 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxybenzyl)-6,8-dimethyl-4H-chromen-4-one | |
| CAS Number | 74805-89-3 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (25 mg/mL, with sonication) | [1] |
| Storage | Store at -20°C | [1] |
Spectroscopic Data
The structural elucidation of Methylophiopogonone B has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 2: ¹H NMR (Proton NMR) Spectral Data of Methylophiopogonone B
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR (Carbon-13 NMR) Spectral Data of Methylophiopogonone B
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
1.1.1. Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of Methylophiopogonone B would be instrumental in confirming its structural components. Specific mass spectrometry fragmentation data for Methylophiopogonone B is not available in the provided search results.
1.1.2. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methylophiopogonone B would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Specific IR spectral data for Methylophiopogonone B is not available in the provided search results.
Biological Activities and Mechanism of Action
Methylophiopogonone B has been investigated for several biological activities, demonstrating its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties are of particular interest.
Antioxidant Activity
Methylophiopogonone B has been identified as a potent antioxidant.[3][4] It exhibits the ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. One study highlighted that among several homoisoflavonoids isolated from Ophiopogon japonicus, Methylophiopogonone B demonstrated the highest antioxidant capacity in various in-vitro assays.[3][4]
Quantitative data such as IC₅₀ values for DPPH and ABTS radical scavenging assays were not explicitly found in the search results for Methylophiopogonone B.
Anti-inflammatory Activity
Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[5] While specific studies focusing solely on Methylophiopogonone B's anti-inflammatory mechanism are limited in the provided results, related compounds from the same plant have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] This inhibition is often mediated through the downregulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Specific IC₅₀ values for the inhibition of NO, IL-6, and IL-1β by Methylophiopogonone B were not found in the search results.
The anti-inflammatory effects of many natural compounds, including flavonoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory cytokines and enzymes.
Tyrosinase Inhibitory Activity
Methylophiopogonone B has been shown to inhibit the activity of tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the cosmetic industry for skin whitening and treating hyperpigmentation disorders.
Table 4: Tyrosinase Inhibitory Activity of Methylophiopogonone B
| Parameter | Value | Reference |
| IC₅₀ | (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹ | [6] |
| Inhibition Type | Reversible mixed-inhibition | [6] |
The inhibitory mechanism involves the interaction of Methylophiopogonone B with the active site of the tyrosinase enzyme.[6]
Potential Neuroprotective Effects
While direct studies on the neuroprotective effects of Methylophiopogonone B are not detailed in the provided search results, related homoisoflavonoids from Ophiopogon japonicus have shown promise in this area. For instance, Methylophiopogonanone A has been reported to attenuate myocardial apoptosis and improve cerebral ischemia/reperfusion injury, suggesting a potential for this class of compounds to protect against neuronal damage.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of Methylophiopogonone B.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]
-
Sample Preparation: Dissolve Methylophiopogonone B in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[3]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours.[9]
-
Treatment: Pre-treat the cells with various concentrations of Methylophiopogonone B for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.
Cytokine (IL-6, IL-1β) Inhibition Assay
This assay quantifies the reduction in the secretion of pro-inflammatory cytokines in response to a compound.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for mouse IL-6 and IL-1β.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength (usually 450 nm).[10][11]
-
-
-
Calculation: The concentrations of IL-6 and IL-1β in the samples are determined by comparison with the standard curve.
Conclusion
Methylophiopogonone B, a homoisoflavonoid from Ophiopogon japonicus, exhibits promising biological activities, particularly as an antioxidant and a tyrosinase inhibitor. Its anti-inflammatory potential, likely mediated through the NF-κB and MAPK signaling pathways, warrants further investigation. This technical guide consolidates the available chemical and biological data on Methylophiopogonone B, providing a foundation for future research and development. The lack of comprehensive spectroscopic data in publicly accessible literature highlights an area for future research to fully characterize this compound. The detailed experimental protocols provided herein will aid researchers in the consistent and reproducible evaluation of Methylophiopogonone B and other natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmgrp.com [bmgrp.com]
- 11. raybiotech.com [raybiotech.com]
